Cas no 2172527-56-7 (1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride)

1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride
- 2172527-56-7
- EN300-1451224
-
- インチ: 1S/C9H10BrFO3S/c1-6(15(11,12)13)7-3-4-9(14-2)8(10)5-7/h3-6H,1-2H3
- InChIKey: HLSAVDPZSZNSLS-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(C)S(=O)(=O)F)OC
計算された属性
- せいみつぶんしりょう: 295.95181g/mol
- どういたいしつりょう: 295.95181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451224-1.0g |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1451224-2.5g |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1451224-10000mg |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1451224-100mg |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1451224-0.1g |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1451224-10.0g |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 10g |
$5221.0 | 2023-06-06 | ||
Enamine | EN300-1451224-50mg |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1451224-5.0g |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1451224-500mg |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 500mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1451224-0.5g |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride |
2172527-56-7 | 0.5g |
$1165.0 | 2023-06-06 |
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluorideに関する追加情報
1-(3-Bromo-4-Methoxyphenyl)Ethane-1-Sulfonyl Fluoride: A Comprehensive Overview
1-(3-Bromo-4-Methoxyphenyl)Ethane-1-Sulfonyl Fluoride (CAS No: 2172527-56-7) is a highly specialized organic compound with significant applications in modern chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug development and material science. In this article, we will delve into the structural properties, synthesis methods, applications, and the latest research findings related to this compound.
The molecular structure of 1-(3-Bromo-4-Methoxyphenyl)Ethane-1-Sulfonyl Fluoride consists of a phenyl ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. This aromatic system is connected to an ethane sulfonyl fluoride group, which introduces both electronic and steric effects into the molecule. The sulfonyl fluoride group is particularly reactive, making this compound a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of sulfonyl fluoride compounds in medicinal chemistry. These compounds are often used as bioisosteres or as leaving groups in substitution reactions, enabling the construction of complex molecular architectures. The presence of bromine and methoxy groups in the phenyl ring further enhances the compound's versatility, as these substituents can influence both the electronic properties and the solubility of the molecule.
One of the most promising applications of 1-(3-Bromo-4-Methoxyphenyl)Ethane-1-Sulfonyl Fluoride lies in its role as an intermediate in the synthesis of bioactive molecules. Researchers have explored its use in constructing heterocyclic frameworks, which are integral to many pharmaceutical agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated how this compound can be employed to synthesize novel kinase inhibitors with potential anticancer activity.
In addition to its role in drug discovery, this compound has also found applications in materials science. The sulfonyl fluoride group exhibits excellent thermal stability and reactivity, making it suitable for use in high-performance polymers and coatings. Recent advancements in polymer chemistry have leveraged this property to develop materials with enhanced durability and chemical resistance.
The synthesis of 1-(3-Bromo-4-Methoxyphenyl)Ethane-1-Sulfonyl Fluoride involves a multi-step process that typically begins with the preparation of the corresponding sulfonic acid derivative. Subsequent fluorination steps are carried out under controlled conditions to introduce the sulfonyl fluoride group. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets stringent quality standards for both research and industrial applications.
From an environmental standpoint, understanding the degradation pathways of sulfonyl fluoride compounds is crucial for assessing their ecological impact. Studies have shown that these compounds undergo hydrolysis under specific conditions, leading to the formation of less hazardous byproducts. This knowledge is essential for developing sustainable synthetic routes and waste management strategies.
In conclusion, 1-(3-Bromo-4-Methoxyphenyl)Ethane-1-Sulfonyl Fluoride stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and application studies, positions it as a key player in contemporary chemical research. As ongoing investigations continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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